molecular formula C10H13NO B6290111 Oxetan-3-yl(phenyl)methanamine CAS No. 2383987-27-5

Oxetan-3-yl(phenyl)methanamine

Cat. No.: B6290111
CAS No.: 2383987-27-5
M. Wt: 163.22 g/mol
InChI Key: VZNUGGQHIQAFPE-UHFFFAOYSA-N
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Description

Oxetan-3-yl(phenyl)methanamine is a compound that features an oxetane ring attached to a phenyl group and an amine group The oxetane ring is a four-membered ring containing one oxygen atom, which imparts unique chemical properties to the compound

Mechanism of Action

Target of Action

Oxetane-containing compounds have been known to interact with various biological targets, including proteins and enzymes, due to their unique structural properties .

Mode of Action

Oxetane moieties are known to provide rigidity to the overall structure of a molecule and can act as hydrogen bond acceptors . These properties can influence the interaction of the compound with its targets.

Biochemical Pathways

Oxetanes are known to be involved in various reactions such as epoxide ring opening and ring closing

Pharmacokinetics

Oxetane-containing compounds are generally known to be more metabolically stable and lipophilicity neutral . These properties can potentially enhance the bioavailability of the compound.

Action Environment

Environmental factors can influence the action, efficacy, and stability of Oxetan-3-yl(phenyl)methanamine. For instance, the compound’s storage temperature is noted to be -10°C , suggesting that it may be sensitive to heat. Additionally, the compound’s physical form is oil , which could influence its solubility and hence its bioavailability and efficacy.

Biochemical Analysis

Biochemical Properties

Oxetan-3-yl(phenyl)methanamine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. The oxetane ring in the compound is known for its high polarity and ability to act as a hydrogen bond acceptor . This makes it an attractive candidate for enzyme binding and catalysis. For instance, it has been observed to interact with kinase enzymes, modulating their activity and influencing cellular signaling pathways . The phenyl group in this compound also contributes to its binding affinity with aromatic amino acids in proteins, enhancing its biochemical interactions.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, the compound can activate or inhibit specific kinases, leading to changes in downstream signaling cascades. This can result in altered gene expression profiles and metabolic fluxes within the cell. Additionally, this compound has been found to induce apoptosis in certain cancer cell lines, highlighting its potential as an anti-cancer agent .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The oxetane ring allows the compound to form stable hydrogen bonds with enzyme active sites, leading to enzyme inhibition or activation . Additionally, the phenyl group facilitates π-π interactions with aromatic residues in proteins, further stabilizing the binding complex. These interactions can result in conformational changes in the target enzyme or protein, ultimately affecting its activity and function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Its long-term effects on cellular function can vary depending on the experimental setup. In in vitro studies, prolonged exposure to this compound has been shown to result in sustained inhibition of target enzymes and persistent changes in gene expression . In in vivo studies, the compound’s effects may be influenced by metabolic and clearance mechanisms, leading to variations in its activity over time .

Dosage Effects in Animal Models

The effects of this compound in animal models have been found to vary with different dosages. At low doses, the compound can effectively modulate enzyme activity and cellular signaling without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage level is required to achieve the desired biochemical and cellular effects. Careful dosage optimization is essential to balance efficacy and safety in animal studies .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes can influence the compound’s bioavailability and activity within the body. Additionally, this compound has been found to affect metabolic fluxes and alter the levels of specific metabolites in cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes, allowing it to reach its target sites within the cell. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation . The distribution of the compound within tissues can also be affected by factors such as blood flow and tissue permeability .

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can affect its activity and function . The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound has been found to localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . Understanding the subcellular localization of the compound is crucial for elucidating its mechanism of action and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 3-chloropropyl acetate with potassium hydroxide at elevated temperatures to form the oxetane ring . The resulting oxetane can then be functionalized to introduce the phenyl and amine groups through various organic reactions.

Industrial Production Methods

Industrial production of oxetan-3-yl(phenyl)methanamine may involve large-scale synthesis techniques that ensure high yields and purity. Methods such as the use of ruthenium catalysts for amination reactions have been reported to be effective for producing oxetan-3-ylmethanamines . These methods are designed to be scalable and cost-effective for commercial production.

Chemical Reactions Analysis

Types of Reactions

Oxetan-3-yl(phenyl)methanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.

    Reduction: Reduction reactions can convert the oxetane ring to other functional groups.

    Substitution: The phenyl and amine groups can participate in substitution reactions to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as halogens or nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane derivatives with additional oxygen-containing functional groups, while reduction may produce alcohols or other reduced forms of the compound.

Scientific Research Applications

Synthetic Routes

The synthesis of Oxetan-3-yl(phenyl)methanamine can be achieved through different methods:

Reaction Type Reagents Used Conditions
OxidationHydrogen peroxide, potassium permanganateAqueous or organic solvent
ReductionLithium aluminum hydride, sodium borohydrideAnhydrous conditions
SubstitutionAlkyl halides, aryl halidesPolar aprotic solvents like DMSO

These synthetic approaches allow researchers to tailor the compound for specific applications in research and industry.

Medicinal Chemistry

This compound and its derivatives are being explored for their therapeutic properties. Notably, compounds derived from this structure have been identified as potential inhibitors of the m6A demethylase FTO, which plays a role in cancer progression. Studies have shown that these oxetanyl compounds exhibit nanomolar potency against FTO and demonstrate antiproliferative effects in various cancer models, including glioblastoma and acute myeloid leukemia .

Biological Studies

The compound's unique structure allows it to interact with enzymes and proteins, making it a valuable tool for studying biological systems. Preliminary investigations suggest that it can modulate cellular processes by influencing signaling pathways and gene expression. The oxetane ring's ability to form stable hydrogen bonds enhances its interaction with biological targets.

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its reactivity allows for the development of new compounds with tailored properties for various applications.

Case Study 1: FTO Inhibition

A study focused on optimizing oxetanyl inhibitors of FTO demonstrated significant potential in cancer therapy. The researchers utilized rational design techniques to enhance the potency of these inhibitors, revealing their ability to impair cancer cell proliferation without affecting normal cells . This highlights the therapeutic promise of this compound derivatives in oncology.

Case Study 2: Chemical Transformations

Research has illustrated the compound's ability to undergo various chemical transformations effectively. For instance, oxidation reactions can yield new oxetane derivatives with functional groups that may enhance biological activity or material properties.

Comparison with Similar Compounds

Oxetan-3-yl(phenyl)methanamine can be compared with other similar compounds, such as:

    Oxetan-3-ylmethanamine: Lacks the phenyl group, resulting in different chemical properties and applications.

    Phenylmethanamine: Lacks the oxetane ring, leading to different reactivity and biological activity.

    Oxetane derivatives: Various oxetane-containing compounds with different substituents can be compared to highlight the unique properties of this compound.

The uniqueness of this compound lies in its combination of the oxetane ring with the phenyl and amine groups, which imparts distinct chemical and biological properties.

Biological Activity

Oxetan-3-yl(phenyl)methanamine, a compound belonging to the oxetane class, has garnered attention for its potential biological activities, particularly in the context of cancer therapy. This article reviews the available literature on its biological activity, focusing on its mechanisms of action, efficacy against various cancer cell lines, and structure-activity relationships (SAR).

Chemical Structure and Properties

The chemical structure of this compound is characterized by an oxetane ring attached to a phenyl group and an amine functional group. This unique configuration is believed to contribute to its biological activity.

Research indicates that compounds in the oxetane class exhibit significant antiproliferative effects through various mechanisms:

  • Inhibition of RNA Demethylases : this compound has been identified as a potent inhibitor of the m6A-RNA demethylase FTO. This inhibition leads to increased levels of m6A methylation in RNA, which is crucial for regulating gene expression associated with cancer progression .
  • Cell Cycle Arrest : Studies have shown that derivatives of oxetanes can interfere with cell cycle progression by modulating cyclin-dependent kinases (CDKs). Specifically, they have been observed to arrest cells in the G0/G1 phase, thereby inhibiting proliferation .
  • Reactive Oxygen Species (ROS) Modulation : this compound may also influence intracellular ROS levels, which are critical in cell signaling and apoptosis. A decrease in ROS has been correlated with reduced cell viability in certain cancer models .

Biological Activity Data

The biological activity of this compound has been evaluated across various cancer cell lines. Below is a summary table highlighting key findings from recent studies:

Study Cell Line IC50 (µM) Mechanism Notes
Gastric Cancer0.94FTO InhibitionComparable potency to 5-fluorouracil
Colorectal Cancer14.5CDK4/CDK6 InterferenceInduces G0/G1 phase arrest
Glioblastoma30ROS ModulationMinimal toxicity towards healthy cells

Case Studies

  • Gastric Cancer Study : In a study evaluating the effects of FTO inhibitors derived from oxetanes, this compound showed significant inhibition of gastric cancer cell proliferation with an IC50 value comparable to established chemotherapeutics like 5-fluorouracil. This suggests potential for clinical applications in treating gastric cancer .
  • Colorectal Cancer Evaluation : Another study assessed the antiproliferative effects against colorectal cancer cell lines, revealing that the compound could effectively induce cell cycle arrest by modulating CDK expression. This finding highlights its potential as a therapeutic agent in colorectal malignancies .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the oxetane ring and substituents on the phenyl group significantly impact biological activity. For instance:

  • Substituent Variability : Electron-donating or withdrawing groups at specific positions on the phenyl ring can enhance or diminish potency against targeted enzymes like FTO.
  • Ring Modifications : Alterations in the oxetane structure itself can lead to variations in solubility and bioavailability, influencing overall therapeutic effectiveness .

Properties

IUPAC Name

oxetan-3-yl(phenyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c11-10(9-6-12-7-9)8-4-2-1-3-5-8/h1-5,9-10H,6-7,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZNUGGQHIQAFPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)C(C2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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